molecular formula C13H26N2O3 B1386429 tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate CAS No. 864655-26-5

tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate

Cat. No. B1386429
M. Wt: 258.36 g/mol
InChI Key: YPKGICGAJFACJX-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 156185-63-6. It has a molecular weight of 243.35 . The IUPAC name for this compound is tert-butyl 4-(3-hydroxypropyl)-1-piperidinecarboxylate .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate” were not found, it’s worth noting that similar compounds such as “tert-Butyl (E)-4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate” are used as reagents in the preparation of azetidine and piperidine carbamates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • tert-butyl 4- (3-aminopropyl)piperidine-1-carboxylate : This compound is similar to the one you mentioned, but it has an amino group instead of a hydroxypropylamino group. Unfortunately, specific applications or research uses for this compound were not found in the available resources .

  • tert-Butyl 4-(3-aminopropoxy)piperidine-1-carboxylate : This is another similar compound, but again, specific applications or research uses were not found in the available resources .

  • (S)-tert-Butyl 3- (4-Aminophenyl)piperidine-1-carboxylate : This compound is an impurity of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

  • tert-Butyl (E)-4- (3- (Dimethylamino)acryloyl)piperidine-1-carboxylate : This compound is a useful reagent in the preparation of azetidine and piperidine carbamates .

  • tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate : This compound is used in the design of Proteolysis-Targeting Chimera Molecules .
  • tert-butyl 4- (phenylamino)piperidine-1-carboxylate : This compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl, among others . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate” were not found, it’s worth noting that similar compounds are being used as reagents in the preparation of other compounds , suggesting potential uses in chemical synthesis.

properties

IUPAC Name

tert-butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-8-5-11(6-9-15)14-7-4-10-16/h11,14,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKGICGAJFACJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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